(3-Methyl-4-phenyl)phenyl-(5-methyl-2-thienyl)methanol
Description
(3-Methyl-4-phenyl)phenyl-(5-methyl-2-thienyl)methanol (CAS: 1443341-31-8; InChIKey: PFWIQCLFDSNNPO-UHFFFAOYSA-N) is a substituted methanol derivative featuring a biphenyl group with a methyl substituent at the 3-position and a phenyl group at the 4-position, coupled with a 5-methylthienyl moiety.
Properties
IUPAC Name |
(3-methyl-4-phenylphenyl)-(5-methylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18OS/c1-13-12-16(19(20)18-11-8-14(2)21-18)9-10-17(13)15-6-4-3-5-7-15/h3-12,19-20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWIQCLFDSNNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC(=C(C=C2)C3=CC=CC=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Methyl-4-phenyl)phenyl-(5-methyl-2-thienyl)methanol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes a thienyl group, which is known for contributing to various biological activities, and a phenolic component that may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thienyl compounds often exhibit significant antimicrobial properties. For instance, studies on related thiazolidinones have demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL . While specific data on (3-Methyl-4-phenyl)phenyl-(5-methyl-2-thienyl)methanol is limited, its structural analogs suggest potential efficacy in this area.
Antioxidant Activity
Antioxidant activity is a critical property for many phenolic compounds. The presence of hydroxyl groups in the structure can facilitate the scavenging of free radicals. Studies utilizing various extraction methods have shown that phenolic compounds can exhibit strong antioxidant effects, which are essential for preventing oxidative stress-related diseases .
Anti-inflammatory Activity
Compounds similar to (3-Methyl-4-phenyl)phenyl-(5-methyl-2-thienyl)methanol have been evaluated for their anti-inflammatory effects. For example, thienyl derivatives have been reported to reduce edema in animal models when administered prior to inflammatory stimuli, indicating their potential as anti-inflammatory agents . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
In Vitro Studies
A series of in vitro assays have been conducted on structurally similar compounds to assess their biological activities. For instance, one study evaluated the anti-urease and anticholinesterase activities of various phenolic extracts, revealing that certain structures significantly inhibited these enzymes, which are crucial targets in treating conditions like Alzheimer’s disease and gastric ulcers .
In Vivo Studies
In vivo studies involving related thienyl compounds have demonstrated significant anti-inflammatory effects. These studies typically measure paw edema in rodent models after carrageenan injection, with results indicating a marked reduction in swelling when treated with the test compounds . Such findings suggest that (3-Methyl-4-phenyl)phenyl-(5-methyl-2-thienyl)methanol may also exhibit similar therapeutic benefits.
Data Tables
Table 1: Biological Activities of Related Compounds
Scientific Research Applications
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties. The presence of hydroxyl groups in (3-Methyl-4-phenyl)phenyl-(5-methyl-2-thienyl)methanol facilitates the scavenging of free radicals, which is crucial for preventing oxidative stress-related diseases. Studies have shown that phenolic extracts can exhibit strong antioxidant effects.
Anti-inflammatory Activity
Compounds similar to (3-Methyl-4-phenyl)phenyl-(5-methyl-2-thienyl)methanol have been evaluated for their anti-inflammatory effects. Research indicates that thienyl derivatives can reduce edema in animal models when administered prior to inflammatory stimuli, suggesting their potential as anti-inflammatory agents through the inhibition of pro-inflammatory cytokines and enzymes.
In Vitro Studies
A series of in vitro assays on structurally similar compounds have assessed their biological activities. For example, studies evaluating anti-urease and anticholinesterase activities revealed significant inhibition by certain phenolic extracts, which are crucial targets in treating conditions like Alzheimer’s disease and gastric ulcers.
In Vivo Studies
In vivo studies involving related thienyl compounds demonstrated significant anti-inflammatory effects. For instance, rodent models treated with these compounds showed a marked reduction in paw edema after carrageenan injection, indicating potential therapeutic benefits for (3-Methyl-4-phenyl)phenyl-(5-methyl-2-thienyl)methanol as well.
Data Tables
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Thienyl Derivative A | Antimicrobial (MIC 12.5 μg/mL) | |
| Thienyl Derivative B | Antioxidant (Free radical scavenging) | |
| Thienyl Derivative C | Anti-inflammatory (Reduced edema) |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that thienyl derivatives exhibited significant antimicrobial activity against various pathogens, supporting the hypothesis that (3-Methyl-4-phenyl)phenyl-(5-methyl-2-thienyl)methanol may share similar properties due to its structural features.
- Oxidative Stress Reduction : Research involving phenolic compounds indicated that those with similar structures to (3-Methyl-4-phenyl)phenyl-(5-methyl-2-thienyl)methanol effectively reduced oxidative stress markers in cellular models, highlighting its potential application in oxidative stress-related diseases.
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models have shown that thienyl derivatives can significantly reduce inflammation, suggesting that (3-Methyl-4-phenyl)phenyl-(5-methyl-2-thienyl)methanol may also possess similar anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its hybrid aromatic-heteroaromatic framework. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Methanol Derivatives
Key Observations:
- Aromatic Diversity: The target compound integrates a thiophene ring, which enhances π-conjugation and electron-richness compared to purely benzenoid analogs like (2-Methyl-4-nitrophenyl)methanol .
- Heterocyclic Systems : Thiazole-based derivatives (e.g., ) exhibit distinct electronic profiles due to nitrogen and sulfur atoms, which may influence binding affinity in enzyme inhibition compared to thiophene systems.
Physicochemical and Crystallization Behavior
While direct data on the target compound’s solubility or crystallization are lacking, insights can be inferred from structurally related systems:
- Phenyl-β-D-galactopyranoside (Ph-gal): This carbohydrate derivative modifies crystallization pathways of risedronate via sodium cation chelation and hydrogen bonding . Similarly, the target compound’s hydroxyl and aromatic groups may facilitate interactions with metal ions or polar solvents, affecting polymorph formation.
- Nitro-Substituted Methanols: Compounds like (3-Amino-5-nitrophenyl)methanol exhibit polar nitro groups that enhance water solubility but reduce thermal stability compared to alkyl-substituted analogs .
Research Implications and Gaps
- Biological Activity: Thiophene derivatives are known for antimicrobial and anticancer properties; however, the biological profile of this specific methanol remains unexplored in the provided evidence.
- Material Science : The compound’s extended conjugation could make it a candidate for organic semiconductors, though experimental validation is needed.
- Data Limitations : Key parameters such as melting point, solubility, and spectroscopic data (e.g., IR, NMR) are absent, highlighting the need for further characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
